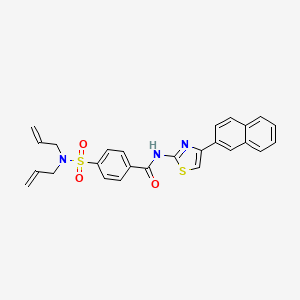

![molecular formula C19H22N4 B2435092 3-Methyl-2-propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 849826-76-2](/img/structure/B2435092.png)

3-Methyl-2-propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

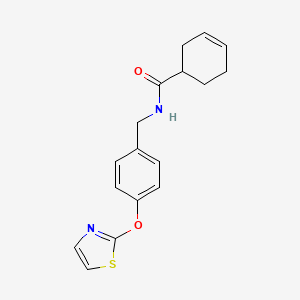

This compound belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-member ring that has two non-adjacent nitrogen atoms. The specific substitutions on this benzimidazole appear to make it a unique compound .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a benzimidazole core with various substitutions. These include a methyl group on the 3-position, a propyl group on the 2-position, and a propylamino group on the 1-position of the benzimidazole. Additionally, a pyrido group is fused to the benzimidazole, and a carbonitrile group is attached to the 4-position .Scientific Research Applications

Synthesis and Structural Modifications

The synthesis of substituted 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles involves fusing 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate, leading to tricyclic compounds with potential antimicrobial activity. Vilsmeier-Haack formylation and chlorination reactions are used to introduce functional groups, expanding the scope for structural diversification and application in medicinal chemistry (Rida et al., 1988).

Fluorescent Properties and Applications

The fluorescent properties of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives have been studied, revealing their potential as fluorescent whitening agents for polyester fibers. This demonstrates the utility of these compounds in materials science, specifically in improving the aesthetic and functional qualities of textiles (Rangnekar & Rajadhyaksha, 1986).

Antimicrobial Activity

Research into the antimicrobial properties of substituted 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles has shown that many compounds in this class exhibit in vitro activity against various microorganisms. This highlights their potential in the development of new antimicrobial agents, addressing the ongoing need for effective treatments against resistant strains of bacteria (Badawey & Gohar, 1992).

Potential in Medicinal Chemistry

The exploration of benzimidazole derivatives, including pyrido[1,2-a]benzimidazole compounds, in medicinal chemistry is evident through their inclusion in studies targeting antileukemic, antimicrobial, and other pharmacological activities. Although some compounds were found to be inactive in these contexts, the structural framework of these molecules presents opportunities for further optimization and discovery of bioactive agents (Rida et al., 1988).

Mechanism of Action

The mechanism of action of a compound generally refers to its behavior in a biological system, which is not predictable without experimental data. Benzimidazoles have a wide range of biological activities, but the specific activities of this compound would depend on its exact structure and the system in which it is used .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-methyl-2-propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4/c1-4-8-14-13(3)15(12-20)19-22-16-9-6-7-10-17(16)23(19)18(14)21-11-5-2/h6-7,9-10,21H,4-5,8,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPQJKQSTSGFDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-phenethyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2435014.png)

![N-(4-fluorophenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2435016.png)

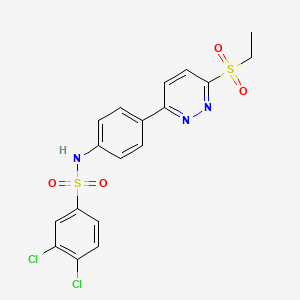

![[2-[4-Chloro-3-[ethyl(phenyl)sulfamoyl]anilino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2435017.png)

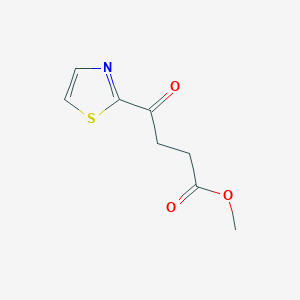

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2435018.png)

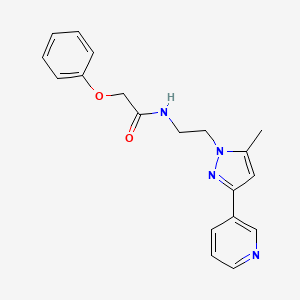

![2-(4-fluorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2435020.png)

![4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol](/img/structure/B2435023.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2435024.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide](/img/structure/B2435028.png)